Implitapide is a small molecule that functions as an inhibitor of microsomal triglyceride transfer protein, a crucial enzyme involved in the assembly and secretion of lipoproteins, particularly very-low-density lipoproteins, from the liver and intestine. This compound is primarily studied for its potential therapeutic applications in managing lipid metabolism disorders, specifically in reducing cholesterol and triglyceride levels in the body. The chemical formula for Implitapide is C₃₅H₃₇N₃O₂, and it features a pyrido[2,3-b]indole core structure, characteristic of alpha carbolines. Its development has been aimed at addressing conditions such as hyperlipidemia and atherosclerosis .
The synthesis of Implitapide involves multiple steps and various organic synthesis techniques. Key stages include:
The synthetic routes are optimized to enhance yield and purity, employing various reaction conditions such as oxidation and reduction reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .
Implitapide's molecular structure can be described as follows:
Implitapide undergoes various chemical reactions that are essential for its synthesis and functional activity:
The specific products formed depend on the reaction conditions and reagents used during synthesis .
Implitapide exerts its effects by inhibiting the activity of microsomal triglyceride transfer protein. This inhibition leads to:
Implitapide exhibits several physical and chemical properties that are relevant for its application:
These properties influence how Implitapide interacts with biological systems and its potential efficacy as a treatment for lipid disorders .
Implitapide has several scientific uses:
Microsomal Triglyceride Transfer Protein (MTP) is an endoplasmic reticulum-resident chaperone essential for the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins. It facilitates the transfer of triglycerides (TG), cholesteryl esters, and phospholipids to nascent apoB particles in hepatocytes (forming very-low-density lipoprotein, VLDL) and enterocytes (forming chylomicrons). Genetic ablation of MTP causes abetalipoproteinemia, characterized by near-absence of circulating VLDL, chylomicrons, and low-density lipoprotein (LDL), confirming its non-redundant role in lipoprotein biogenesis [1] [8].
Pharmacological inhibition of MTP emerged as a strategy to reduce atherogenic lipoproteins:
However, systemic MTP inhibition risks hepatic and intestinal steatosis due to impaired lipid export, necessitating targeted therapeutic strategies [5] [8].
Table 1: Role of MTP in Lipoprotein Assembly
Tissue | Lipoprotein Produced | Core Lipids Transferred | Consequence of Inhibition |
---|---|---|---|
Liver | VLDL | Triglycerides, Cholesteryl Esters | Reduced VLDL/LDL-C; Hepatic TG accumulation |
Intestine | Chylomicrons | Triglycerides, Phospholipids | Reduced postprandial TG; Intestinal lipid retention |
The development of MTP inhibitors progressed through generations with evolving selectivity profiles:
CP-346086: Demonstrated robust LDL/TG reduction in animals but induced hepatic lipid accumulation and elevated alanine aminotransferase (ALT) in clinical trials, halting further development [10].
Intestine-Specific Strategies:
Implitapide (BAY-13-9952) emerged during this era as a potent systemic MTP inhibitor investigated for atherosclerosis, positioned between broad-acting agents and gut-specific molecules [2] [3].
Table 2: Evolution of MTP Inhibitors in Clinical Development
Compound | Company | Target Specificity | Key Effects | Limitations |
---|---|---|---|---|
Lomitapide | Aegerion/Jazz | Hepatic/Intestinal | LDL-C ↓ 51% in HoFH | Hepatic steatosis, ALT elevation |
CP-346086 | Pfizer | Hepatic/Intestinal | Robust LDL/TG reduction | Hepatic lipid accumulation |
JTT-130 | Japan Tobacco | Intestinal-predominant | LDL-C ↓ 25%, TG ↓ 30% (no hepatic TG rise) | Gastrointestinal disturbances |
Implitapide | Bayer | Systemic | Effective in atherosclerosis models | Terminated due to toxicity risks |
SLx-4090 | Surface Logix | Intestinal-specific | Postprandial TG reduction (no systemic exposure) | Preclinical only |
Implitapide (chemical formula: C₃₅H₃₇N₃O₂; molecular weight: 531.687 g/mol) is a synthetic small molecule featuring an α-carboline (9H-pyrido[2,3-b]indole) core, a scaffold recognized for diverse bioactivities including lipid modulation [3]. Its design incorporated structure-activity relationship (SAR) insights from earlier MTP inhibitors:
Table 3: Structural Evolution of Implitapide from the α-Carboline Scaffold
Structural Feature | Role in MTP Inhibition | SAR Insight |
---|---|---|
α-Carboline core | Planar hydrophobic interaction with MTP lipid pocket | Methyl groups at C2/C4 (e.g., 2,4-dimethyl) boost potency |
Tetrahydroisoquinoline linker | Anchors molecule in MTP’s tubular lipid-binding cavity | N-alkylation improves metabolic stability |
(S)-Phenylacetamide side chain | Blocks access to lipid-accommodation site | Cyclopentyl group optimizes steric hindrance |
(R)-2-Hydroxy-1-phenylethyl group | Hydrogen-bonding with MTP Asp512 | Hydroxyl group critical for binding specificity |
Preclinical studies confirmed implitapide's efficacy:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7